molecular formula C15H19N3 B2845310 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 119990-83-9

1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B2845310
CAS RN: 119990-83-9
M. Wt: 241.338
InChI Key: QSXMLEPSIAKXGA-UHFFFAOYSA-N
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Description

1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Spiroindoline, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the beta-carboline family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to possess antiviral activity against the Zika virus, making it a promising candidate for the development of antiviral drugs. Furthermore, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. In cancer cells, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit antiviral activity by inhibiting viral replication. Furthermore, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee is its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee. One area of interest is the development of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee derivatives with improved biological activity and solubility. Additionally, further studies are needed to elucidate the mechanism of action of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee and to identify the specific signaling pathways that are targeted by this compound. Finally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has shown promise as a potential therapeutic agent for various diseases, and additional studies are needed to evaluate its efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee can be achieved through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the cyclization of a beta-carboline derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. The synthesis of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.

properties

IUPAC Name

spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-4-13-11(3-1)12-5-8-17-15(14(12)18-13)6-9-16-10-7-15/h1-4,16-18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMLEPSIAKXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCNCC2)C3=C1C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

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